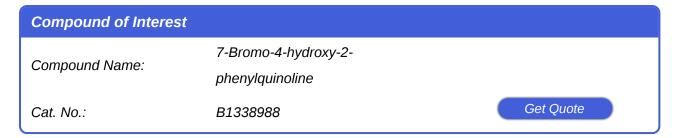


Application Notes and Protocols: 7-Bromo-4hydroxy-2-phenylquinoline in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **7-Bromo-4-hydroxy-2-phenylquinoline** as a versatile reagent in organic synthesis, with a particular focus on its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Chemical Properties and Handling

7-Bromo-4-hydroxy-2-phenylquinoline is a brown solid with the molecular formula C₁₅H₁₀BrNO and a molecular weight of 300.15 g/mol .[1] It is commercially available and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment, as it is classified as acutely toxic if swallowed and can cause serious eye damage. [2]

Table 1: Physicochemical Properties of **7-Bromo-4-hydroxy-2-phenylquinoline**



Property	Value	Reference
Molecular Formula	C15H10BrNO	[1]
Molecular Weight	300.15 g/mol	[1]
Appearance	Brown powder	[1]
Purity	≥95%	[1]
CAS Number	825620-24-4	[2]

Applications in Organic Synthesis

The unique structural features of **7-Bromo-4-hydroxy-2-phenylquinoline**, namely the reactive bromine atom at the 7-position and the nucleophilic hydroxyl group at the 4-position, make it a valuable starting material for the synthesis of a variety of derivatives. The quinoline core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiproliferative effects.[3]

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This versatility is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of **7-Bromo-4-hydroxy-2-phenylquinoline**, this reaction allows for the substitution of the bromine atom with a wide range of boronic acids or esters, leading to the synthesis of 7-aryl or 7-heteroaryl-4-hydroxy-2-phenylquinolines. These derivatives are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules.

A general workflow for the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from a 7-bromoquinoline precursor has been reported, which serves as an excellent template for the derivatization of **7-Bromo-4-hydroxy-2-phenylquinoline**.[4]





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Caption: General workflow for Suzuki-Miyaura coupling.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Products

The following table presents examples of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones synthesized from a 7-bromo precursor, demonstrating the versatility of the Suzuki-Miyaura coupling.[4]

Product	Aryl Boronic Acid	Yield (%)	Melting Point (°C)
7-(4-Chlorophenyl)	4- Chlorophenylboronic acid	82	180-181
7-(4-Fluorophenyl)	4-Fluorophenylboronic acid	85	156-157
7-(5-Chloro-2- methoxyphenyl)	5-Chloro-2- methoxyphenylboronic acid	79	123-124

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 7-Bromo-4-hydroxy-2-phenylquinoline

This protocol is a general guideline adapted from the synthesis of similar 7-arylquinoline derivatives.[4] Researchers should optimize the reaction conditions for their specific substrates.

Materials:



• 7-Bromo-4-hydroxy-2-phenylquinoline

- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃, 2 equivalents)
- Solvent (e.g., a mixture of Toluene and Water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add **7-Bromo-4-hydroxy-2-phenylquinoline**, the arylboronic acid, and the base.
- Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-hydroxy-2-phenylquinoline.

Relevance in Drug Development



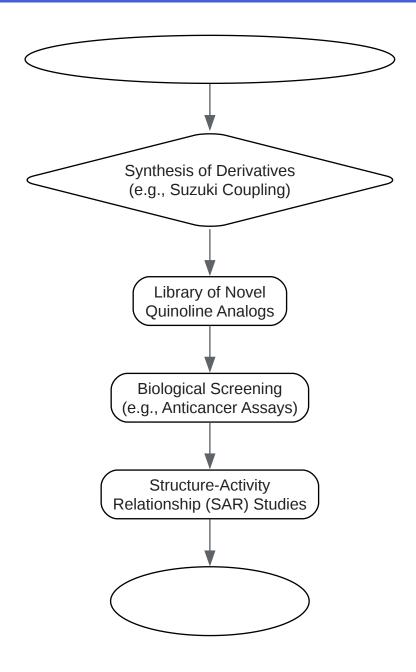
Methodological & Application

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Quinoline and its derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities.[3] The 2-phenylquinoline-4-carboxylic acid scaffold, structurally related to the title compound, has been identified as a novel cap group for histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[5]

The ability to easily diversify the 7-position of the 4-hydroxy-2-phenylquinoline core via reactions like the Suzuki-Miyaura coupling allows for the creation of libraries of novel compounds. These libraries can then be screened for various biological activities, aiding in the identification of new lead compounds for drug development. The introduction of different aryl or heteroaryl groups at the 7-position can significantly impact the compound's physicochemical properties and its interaction with biological targets.





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Caption: Drug development workflow using the target reagent.

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